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molecular formula C9H7ClN2O2 B2831253 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione CAS No. 77779-69-2

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione

Cat. No. B2831253
M. Wt: 210.62
InChI Key: URTSQQTUQNHOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312870

Procedure details

The starting material is prepared as follows: 20.0 g of diethyl malonate are added to 5.8 g of sodium metal dissolved in 100 ml of absolute ethanol. After stirring for 15 minutes, 17.8 g of p-chlorophenylhydrazine are added, and the resulting mixture is stripped to remove excess ethanol. The residue is heated at 110° to 120° for 4.5 hours, then quenched with 500 ml of ice-water. The resulting mixture is washed twice with diethyl ether and the aqueous layer is acidified with conc. hydrochloric acid to a pH below 2. The resulting solid is recrystallized from toluene, to give the 1-(p-chlorophenyl)-pyrazolidin-3,5-dione melting at 189°-193°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[Na].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][NH2:21])=[CH:16][CH:15]=1>C(O)C>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[C:1](=[O:9])[CH2:2][C:3](=[O:5])[NH:21]2)=[CH:16][CH:15]=1 |^1:11|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
5.8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
to remove excess ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The residue is heated at 110° to 120° for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 500 ml of ice-water
WASH
Type
WASH
Details
The resulting mixture is washed twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1NC(CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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